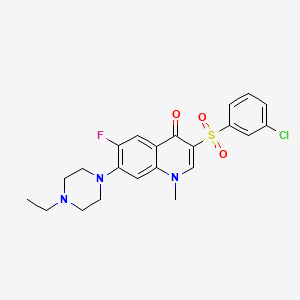

3-(3-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one

Description

This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic core with substituents influencing pharmacological and physicochemical properties. Key structural features include:

- Position 1: A methyl group, enhancing metabolic stability compared to bulkier substituents.

- Position 3: A 3-chlorobenzenesulfonyl moiety, contributing to electronic effects and hydrolysis resistance.

- Position 6: Fluorine, common in quinolones for antibacterial activity.

- Position 7: A 4-ethylpiperazin-1-yl group, improving solubility and binding affinity.

Structural determination of such compounds often employs crystallographic tools like SHELX and ORTEP-III for precise configuration analysis .

Properties

IUPAC Name |

3-(3-chlorophenyl)sulfonyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClFN3O3S/c1-3-26-7-9-27(10-8-26)20-13-19-17(12-18(20)24)22(28)21(14-25(19)2)31(29,30)16-6-4-5-15(23)11-16/h4-6,11-14H,3,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNEIJKBWRUKEHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC=C4)Cl)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the quinoline core: This can be achieved through various methods, such as the Skraup synthesis or the Friedländer synthesis, which involve the condensation of aniline derivatives with carbonyl compounds.

Introduction of the chlorophenylsulfonyl group: This step may involve the sulfonylation of the quinoline core using chlorophenylsulfonyl chloride in the presence of a base, such as pyridine or triethylamine.

Substitution with the ethylpiperazinyl group: This can be accomplished through nucleophilic substitution reactions, where the quinoline core is reacted with 4-ethylpiperazine under appropriate conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-(3-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the quinoline core to tetrahydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. For example, the chlorophenylsulfonyl group can be replaced with other functional groups through nucleophilic aromatic substitution.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

Biological Research: It can be used as a tool compound to study the biological effects of quinoline derivatives on cellular processes, such as signal transduction, gene expression, and protein-protein interactions.

Chemical Biology: The compound can serve as a probe to investigate the mechanisms of action of various biological targets, including enzymes, receptors, and ion channels.

Industrial Applications: Its chemical properties may make it useful in the development of new materials, such as polymers or coatings, with specific functional properties.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. For example, the quinoline core may interact with the active site of an enzyme, while the chlorophenylsulfonyl and ethylpiperazinyl groups enhance binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Their Implications

The table below compares the target compound with analogs from literature:

Critical Analysis of Substituent Effects

- 4-Benzoylpiperazino (Analog): Introduces aromaticity but may increase metabolic complexity due to the benzoyl group .

- Position 1: Methyl (Target): Compact, minimizing steric hindrance and oxidative metabolism vs.

Position 3 :

- 3-Chlorobenzenesulfonyl (Target): Electron-withdrawing sulfonyl group stabilizes the molecule against hydrolysis compared to carboxylic acid (prone to esterification or decarboxylation) .

Biological Activity

3-(3-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique chemical structure and potential biological activities. This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(3-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | 3-(3-chlorophenyl)sulfonyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methylquinolin-4-one |

| Molecular Formula | C24H27ClFN3O3S |

| Molecular Weight | 492 g/mol |

| CAS Number | 892758-17-7 |

The presence of a chlorobenzenesulfonyl group, an ethylpiperazinyl moiety, and a fluoro group contributes to its distinctive reactivity and interaction with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction, thereby affecting cellular functions.

- Receptor Modulation : It may act on receptors such as serotonin receptors or others involved in neurotransmission, impacting conditions like anxiety or depression.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that quinoline derivatives can inhibit bacterial growth by targeting DNA gyrase, an essential enzyme for bacterial DNA replication. The specific compound under discussion has been evaluated for its effectiveness against various bacterial strains.

Antiviral Properties

In vitro studies suggest that the compound may possess antiviral activity. It has been tested against viruses such as influenza and HIV, showing potential in inhibiting viral replication. The exact antiviral mechanism may involve interference with viral entry or replication processes.

Anticancer Potential

The anticancer properties of quinoline derivatives are well-documented. Preliminary studies indicate that 3-(3-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one may induce apoptosis in cancer cells through the activation of specific signaling pathways. Research is ongoing to determine its efficacy against various cancer cell lines.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antibacterial activity against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.

-

Antiviral Activity Assessment

- Objective : To test the antiviral effects on influenza virus.

- Methodology : Cytopathic effect reduction assay was used.

- Results : The compound demonstrated a dose-dependent reduction in viral titers, suggesting potential as an antiviral agent.

-

Anticancer Activity Investigation

- Objective : To explore cytotoxic effects on human cancer cell lines.

- Methodology : MTT assay was conducted to measure cell viability.

- Results : The compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.